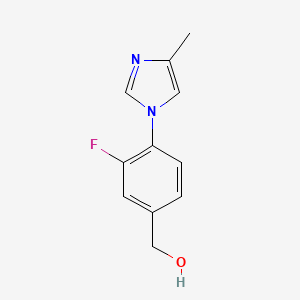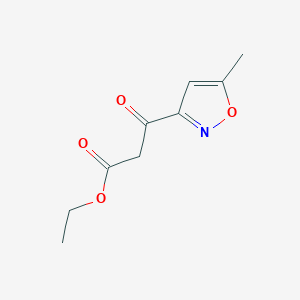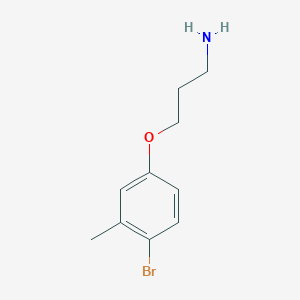
alpha-D-GALACTOFURANOSYL NITROMETHANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-GALACTOFURANOSYL NITROMETHANE: is a chemical compound with the molecular formula C7H13NO7 and a molar mass of 223.18 g/mol It is a derivative of galactofuranose, a five-membered ring form of galactose, and contains a nitromethane group
Métodos De Preparación
The synthesis of alpha-D-GALACTOFURANOSYL NITROMETHANE can be achieved through several methods. One common approach involves the use of sodium methoxide-promoted methanolysis or thermal treatment of 7-deoxy-7-nitro-L-glycero-L-galacto-heptitol peracetate . These methods allow for the efficient production of the compound under controlled conditions. Industrial production methods may involve scaling up these synthetic routes to produce larger quantities of the compound for research and commercial purposes.
Análisis De Reacciones Químicas
Alpha-D-GALACTOFURANOSYL NITROMETHANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Aplicaciones Científicas De Investigación
Alpha-D-GALACTOFURANOSYL NITROMETHANE has a wide range of applications in scientific research. In chemistry , it is used as a building block for the synthesis of more complex molecules. In biology , it is studied for its potential role in glycosylation processes and its interactions with biological molecules. In medicine , it may be investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways. In the industry , it can be used in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of alpha-D-GALACTOFURANOSYL NITROMETHANE involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in glycosylation, leading to the formation of glycosidic bonds. The nitromethane group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Alpha-D-GALACTOFURANOSYL NITROMETHANE can be compared with other similar compounds, such as alpha-D-galactopyranosyl nitromethane and beta-D-galactofuranosyl nitromethane . These compounds share similar structural features but differ in the configuration of the galactose ring and the position of the nitromethane group. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct from these related compounds .
Propiedades
Fórmula molecular |
C7H13NO7 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
2-(1,2-dihydroxyethyl)-5-(nitromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H13NO7/c9-2-3(10)7-6(12)5(11)4(15-7)1-8(13)14/h3-7,9-12H,1-2H2 |
Clave InChI |
MICFHHMRMDLORS-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(O1)C(CO)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)


![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)

![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)


